molecular formula C21H15N5O4 B15078639 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 303059-18-9

2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15078639
CAS No.: 303059-18-9
M. Wt: 401.4 g/mol
InChI Key: NRYNBKOSXGWWIK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine (CAS 303059-18-9) is a synthetic heterocyclic compound with the molecular formula C21H15N5O4 and a molecular weight of 401.37 g/mol . This compound belongs to the class of imidazole phenazine derivatives, hybrid structures that combine imidazole and phenazine heterocyclic systems. These hybrids are of significant interest in medicinal chemistry due to the known biological activities of their parent scaffolds . Recent scientific investigations highlight the potential of novel imidazole phenazine derivatives as promising lead molecules for anti-dengue therapeutic development . Specifically, related compounds have demonstrated inhibitory activity against the DENV2 NS2B-NS3 protease, a critical two-component enzyme complex essential for viral replication in dengue virus serotype 2 . In vitro enzymatic assays have identified potent para-substituted imidazole phenazine analogs, and in silico molecular docking studies corroborate these findings, showing that such derivatives exhibit favorable binding energies to the active site of the DENV2 protease, suggesting a potential mechanism of action . Beyond this specific antiviral activity, phenazine cores are broadly recognized for a range of pharmacological properties, including antimalarial, antifungal, and antibiotic effects, while imidazole scaffolds are known for antiviral, anticancer, and anti-inflammatory activities . This makes the imidazole-phenazine hybrid a valuable scaffold for exploring new therapeutic avenues. The compound is characterized by specific analytical data, including a predicted collision cross section (CCS) of 192.4 Ų for the [M+H]+ adduct, which can aid in its identification via mass spectrometry . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

303059-18-9

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C21H15N5O4/c1-29-19-7-11(18(26(27)28)10-20(19)30-2)21-24-16-8-14-15(9-17(16)25-21)23-13-6-4-3-5-12(13)22-14/h3-10,22H,1-2H3

InChI Key

NRYNBKOSXGWWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The choice of solvents and purification techniques also plays a significant role in ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve a wide range of organic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets. The nitro group and imidazo[4,5-b]phenazine core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[4,5-b]phenazines are highly substituent-dependent. Below is a comparative analysis with key analogs:

Compound Name & Substituents Molecular Formula Key Substituent Effects Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR) Biological Activity
Target Compound : 2-(4,5-Dimethoxy-2-nitrophenyl)** C₁₉H₁₃N₅O₄ -NO₂ (electron-withdrawing), -OCH₃ (electron-donating) N/A N/A N/A Unknown
3c : 2-(3,4-Dimethoxyphenyl)** C₂₁H₁₆N₄O₂ Dual -OCH₃ groups >300 68 δ 3.90–3.95 (s, 6H, -OCH₃) Moderate Topo I/IIα inhibition
3d : 2-(2-Methoxy-4-nitrophenyl)** C₂₀H₁₃N₅O₃ -NO₂ and -OCH₃ para >300 N/A δ 7.25 (d, J=8.4 Hz, aromatic H) Antiproliferative activity in NCI-60 panel
4d : 2-(4-Hydroxyphenyl)** C₁₉H₁₂N₄O -OH (polar, H-bonding) >300 82 δ 6.68 (d, J=8.3 Hz, aromatic H) Dual Topo I/IIα inhibition (IC₅₀: 0.8–1.2 µM)
7 : 2-(3-Chlorophenyl)** C₁₉H₁₁ClN₄ -Cl (hydrophobic) N/A N/A δ 7.49–7.51 (m, aromatic H) Unreported
4g : 2-(4-Benzyloxy-3-methoxyphenyl)** C₂₇H₂₀N₄O₂ Bulky -OBn group >300 79 δ 5.23 (s, 2H, -CH₂Ph) Enhanced DNA intercalation

Notes on Substituent Impact:

  • Methoxy Groups (-OCH₃) : Improve solubility via polarity while maintaining planar aromaticity for intercalation .
  • Halogens (-Cl) : Enhance lipophilicity, favoring membrane penetration but may reduce target specificity .

Physicochemical and Spectral Trends

  • Melting Points : Most analogs exhibit high thermal stability (>300°C), consistent with extended π-conjugation .
  • ¹H NMR Shifts : Aromatic protons in nitro-substituted compounds resonate downfield (δ 8.2–8.5 ppm) due to electron withdrawal, whereas methoxy groups upfield-shift adjacent protons (δ 3.90–3.95 ppm) .
  • Synthetic Yields : Electron-rich substituents (e.g., -OCH₃) generally afford higher yields (68–81%) compared to sterically hindered groups (e.g., -OBn, 79%) .

Critical Notes and Discrepancies

Molecular Formula Conflict : reports the target compound as C₂₁H₁₅N₅O₄, but analogous derivatives (e.g., 3c : C₂₁H₁₆N₄O₂ ) suggest a possible error. The correct formula is likely C₁₉H₁₃N₅O₄, consistent with the substituent count.

Biological Data Gaps : The target compound’s bioactivity remains uncharacterized, whereas analogs like 4d and 3d are well-studied .

Synthetic Challenges : Nitro groups may complicate purification, as seen in low yields (15–30%) for some nitro-substituted analogs .

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine, a compound with the molecular formula C21H15N5O4C_{21}H_{15}N_{5}O_{4}, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.

Structural Characteristics

The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological properties. The presence of the nitro group and methoxy substituents is significant for its reactivity and interaction with biological targets.

Structural Information:

  • Molecular Formula: C21H15N5O4C_{21}H_{15}N_{5}O_{4}
  • CAS Number: 303059-18-9
  • SMILES Notation: COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)N+[O-])OC

Anticancer Properties

Recent studies highlight the compound's potent anticancer activity, particularly against various leukemia cell lines. For instance, it has shown an effective reduction in cell viability with EC50 values significantly lower than those observed in normal cells. The mechanisms proposed include:

  • DNA Intercalation: The compound may insert itself between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Topoisomerase Inhibition: This action disrupts DNA unwinding necessary for replication and transcription.

In a study focusing on phenazine derivatives, it was noted that compounds similar to this compound exhibited strong cytotoxicity against acute myeloid leukemia cells, reinforcing its potential as an anticancer agent .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains. The proposed mechanisms include:

  • Cell Membrane Disruption: Interactions with microbial membranes can lead to increased permeability and cell lysis.
  • Inhibition of Enzymatic Pathways: Targeting specific enzymes critical for microbial survival can effectively inhibit growth.

Comparative Analysis

A comparative analysis of similar compounds reveals that the unique structural features of this compound contribute to its distinct biological activities. For example:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
This compoundHigh potency against leukemiaEffective against various bacteriaDNA intercalation, ROS production
Myxin (1-hydroxy-6-methoxyphenazine)Moderate potencyHigh antimicrobial activityEnzyme inhibition
IodininLow potencyHigh antimicrobial activityMetal chelation

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Acute Myeloid Leukemia Study : Demonstrated that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls.
  • Antibacterial Assays : Showed that the compound inhibited growth in Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
  • In Silico Studies : Molecular docking studies indicated strong binding affinity to target enzymes involved in cancer progression and microbial metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine?

  • Methodology :

  • Synthesis : Use a reflux reaction of 2-aminophenazine derivatives with substituted aldehydes in DMF and acetic acid (4–6 hours), followed by ice-water precipitation and purification via flash chromatography (Pet. Ether/EtOAc gradient) .
  • Yield Optimization : Adjust stoichiometry of aldehyde and phenazine precursors (1:1 molar ratio) and monitor reaction progress via TLC. Typical yields range from 76% to 82% for analogous imidazo-phenazines .
  • Critical Parameters : Control reflux time to avoid over-decomposition; use inert atmosphere to prevent oxidation of nitro groups.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–9.5 ppm) and carbons (δ 110–160 ppm) to confirm substitution patterns. For example, methoxy groups appear as singlets at δ ~3.9 ppm .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 70.17%, H: 4.12%, N: 16.37% for C20H14N4O2) .
  • Mass Spectrometry : Use HRMS (+ESI) to confirm molecular ion peaks (e.g., [M+H]+ = 357.1362 for C21H16N4O2) .

Q. How to address solubility challenges in biological assays?

  • Methodology :

  • Solvent Systems : Prepare stock solutions in DMSO (10–50 mg/mL) and dilute with aqueous buffers (e.g., PBS) or co-solvents (PEG300, Tween 80) to ≤1% DMSO .
  • In Vivo Formulations : Use DMSO:Corn oil (10:90) or DMSO:PEG300:Saline (10:40:50) for oral or injectable dosing .

Advanced Research Questions

Q. How to evaluate dual Topoisomerase I/IIα inhibitory activity and resolve contradictions in enzyme inhibition data?

  • Methodology :

  • Topo Inhibition Assays : Use plasmid relaxation assays (e.g., pBR322 DNA) with recombinant Topo I/IIα. Compare IC50 values across enzyme isoforms and validate via gel electrophoresis .
  • Data Interpretation : Cross-reference inhibition kinetics (e.g., uncompetitive vs. non-competitive) with molecular docking results. For example, nitro and methoxy substituents enhance DNA intercalation and Topo binding .

Q. What strategies resolve discrepancies in cytotoxicity across cell lines (e.g., NCI-60 panel vs. MCF-7)?

  • Methodology :

  • SRB Assays : Normalize data using cell line-specific growth rates and apoptosis markers (e.g., caspase-3 activation) .
  • Mechanistic Studies : Perform cell cycle analysis (flow cytometry) to distinguish cytostatic (G1 arrest) vs. cytotoxic (sub-G1 peak) effects .

Q. How to adapt the compound for selective sensing applications (e.g., nitroaromatics or metal ions)?

  • Methodology :

  • Probe Design : Introduce electron-withdrawing groups (e.g., perfluorophenyl) to enhance π-π stacking with nitroaromatics like picric acid. Monitor fluorescence quenching (λex/λem = 400/550 nm) .
  • Validation : Compare selectivity against interferents (e.g., TNT, HNO3) via UV-Vis titration in acetonitrile/water .

Q. What computational approaches predict binding modes with biological targets (e.g., Topo-DNA complexes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM). Prioritize binding pockets near DNA cleavage sites .
  • ADME Predictions : Apply SwissADME to calculate LogP (target ~3.5), topological polar surface area (TPSA < 80 Ų), and bioavailability scores .

Q. How to modify the scaffold for protease inhibition (e.g., dengue NS2B-NS3)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace methoxy groups with bulkier substituents (e.g., benzyloxy) to enhance hydrophobic interactions with protease active sites .
  • Enzymatic Assays : Use fluorescence resonance energy transfer (FRET) substrates (e.g., Boc-Gly-Arg-AMC) to measure IC50 in enzyme kinetics .

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